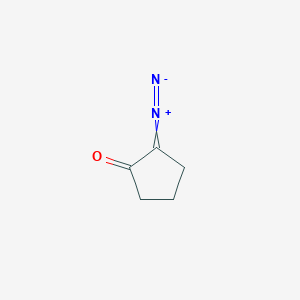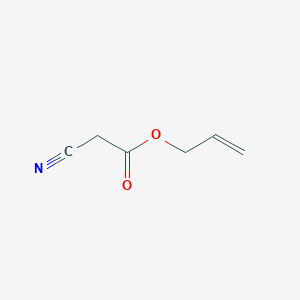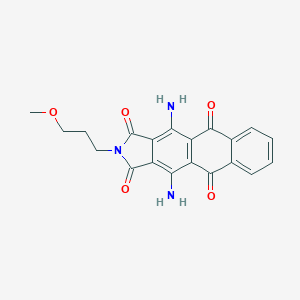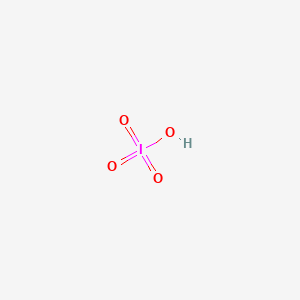
1-(4-Aminophenyl)ethanol
Overview
Description
“1-(4-Aminophenyl)ethanol”, also known as “4-Aminophenethyl alcohol”, is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 .
Synthesis Analysis
The synthesis of “1-(4-Aminophenyl)ethanol” has been studied in various contexts. For instance, it has been used as a nonsymmetric monomer in the preparation of ordered poly (amide-ester) . In another study, the electrochemical reduction of p-aminoacetophenone in basic aqueous medium was investigated, and “1-(4-Aminophenyl)ethanol” was obtained as the major product .
Molecular Structure Analysis
The molecular structure of “1-(4-Aminophenyl)ethanol” consists of an amino group (-NH2) attached to the fourth carbon of a phenyl group, and an ethanol group attached to the first carbon .
Chemical Reactions Analysis
In a study, it was observed that 1-(4-nitrophenyl)ethanone underwent rapid hydrogenation of the NO2 group to form 1-(4-aminophenyl)-ethanone, followed by hydrogenation of the carbonyl group to give "1-(4-Aminophenyl)ethanol" .
Physical And Chemical Properties Analysis
“1-(4-Aminophenyl)ethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 288.5±15.0 °C at 760 mmHg, and a flash point of 128.3±20.4 °C . It has 2 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
Synthesis of Poly (Amide-Ester)
“1-(4-Aminophenyl)ethanol” has been used as a nonsymmetric monomer in the preparation of ordered poly (amide-ester) . This polymer has potential applications in various fields such as drug delivery, tissue engineering, and biodegradable materials.
Synthesis of 4-Aminostyrene
This compound plays a crucial role in the synthesis of 4-aminostyrene . 4-Aminostyrene is an important intermediate in the production of polymers, dyes, and pharmaceuticals.
Functionalization of Graphene Nanoplatelets
“1-(4-Aminophenyl)ethanol” has been used in the functionalization of graphene nanoplatelets . The functionalized graphene nanoplatelets can improve the mechanical, thermal, and electrical properties of composite materials.
Organic Building Blocks
This compound is also used as an organic building block in the synthesis of various organic compounds . It’s a versatile reagent that can be used to introduce the phenethylamine moiety into a wide range of molecules.
Synthesis of Dyes
The amine group in “1-(4-Aminophenyl)ethanol” can react with various types of electrophiles, making it useful in the synthesis of dyes .
Pharmaceutical Applications
Due to its amine and alcohol functional groups, “1-(4-Aminophenyl)ethanol” can be used in the synthesis of a variety of pharmaceutical compounds .
Safety and Hazards
Future Directions
The future directions for “1-(4-Aminophenyl)ethanol” could involve further exploration of its synthesis methods and potential applications. For instance, its use in the preparation of ordered poly (amide-ester) and in the functionalization of graphene nanoplatelets suggests potential applications in polymer and materials science .
properties
IUPAC Name |
1-(4-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932682 | |
| Record name | 1-(4-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)ethanol | |
CAS RN |
14572-89-5 | |
| Record name | 4-Amino-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14572-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014572895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1-(4-Aminophenyl)ethanol in chemical synthesis?
A1: 1-(4-Aminophenyl)ethanol is a crucial intermediate in synthesizing various pharmaceuticals and fine chemicals. For instance, it serves as a precursor for producing the hypoglycemic drug acetohexamide . Additionally, dehydration of 1-(4-Aminophenyl)ethanol yields a substituted styrene suitable for polymerization .
Q2: How is 1-(4-Aminophenyl)ethanol typically synthesized?
A2: 1-(4-Aminophenyl)ethanol can be synthesized through several routes. One common method involves the catalytic hydrogenation of 4-Nitroacetophenone (4-NAP). This reaction proceeds sequentially, first reducing the nitro group to an amine, yielding 1-(4-Aminophenyl)ethanol. Further hydrogenation of the carbonyl group leads to the formation of 1-(4-aminophenyl)ethanol . Another method utilizes Baker's Yeast (Saccharomyces cerevisiae), a microbial catalyst, to produce optically pure 1-(4-Aminophenyl)ethanol in an aqueous medium .
Q3: What factors influence the selectivity of 4-Nitroacetophenone hydrogenation to 1-(4-Aminophenyl)ethanol?
A3: The selectivity of this reaction is significantly influenced by the catalyst used and the reaction conditions. Research shows that Rhodium-based catalysts, specifically Rh/Silica, exhibit high selectivity towards 1-(4-Aminophenyl)ethanol formation . Additionally, factors like catalyst particle size, the presence of promoters, and reaction temperature play a role in controlling the reaction pathway and product selectivity .
Q4: Are there any studies on the dehydration of 1-(4-Aminophenyl)ethanol?
A4: Yes, research has investigated the liquid-phase dehydration of 1-(4-Aminophenyl)ethanol in the presence of acid catalysts . This reaction is particularly relevant as it leads to the formation of a substituted styrene, a valuable monomer for polymerization reactions.
Q5: What is the significance of chirality in 1-(4-Aminophenyl)ethanol?
A5: While not extensively discussed in the provided abstracts, chirality could be crucial for the biological activity of compounds derived from 1-(4-Aminophenyl)ethanol. The synthesis using Baker's Yeast highlights the potential to obtain the compound in an optically pure form , suggesting potential applications in synthesizing enantiomerically pure pharmaceuticals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


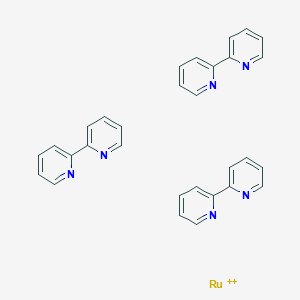
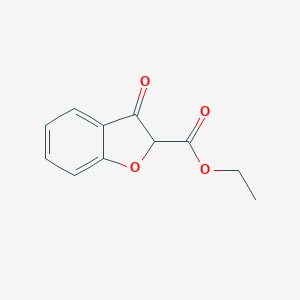



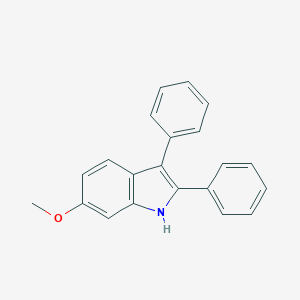

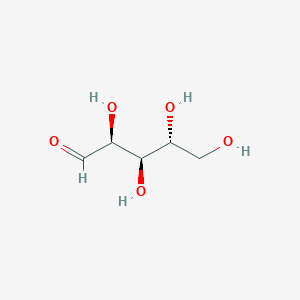

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
